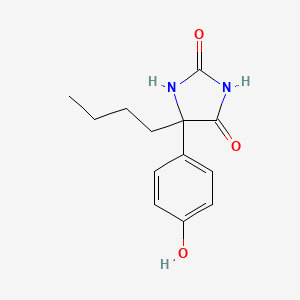
5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C13H16N2O3 It is known for its unique structural features, which include a five-membered imidazolidine ring substituted with a butyl group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with butylamine to form an intermediate Schiff base. This intermediate is then cyclized with glycine or its derivatives under acidic or basic conditions to yield the desired imidazolidine-2,4-dione structure. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. Additionally, the imidazolidine ring can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxybenzyl)imidazolidine-2,4-dione: Similar structure but with a benzyl group instead of a butyl group.
5-(4-Hydroxybutyl)imidazolidine-2,4-dione: Similar structure but with a hydroxybutyl group instead of a hydroxyphenyl group.
Uniqueness
5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
6946-00-5 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-2-3-8-13(11(17)14-12(18)15-13)9-4-6-10(16)7-5-9/h4-7,16H,2-3,8H2,1H3,(H2,14,15,17,18) |
InChI Key |
FEUXQPATFAVTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


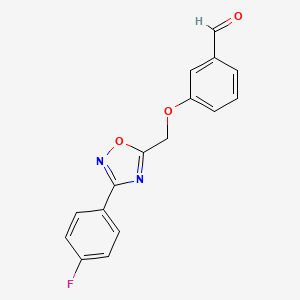
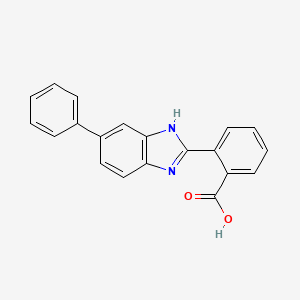
![Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate](/img/structure/B12944042.png)
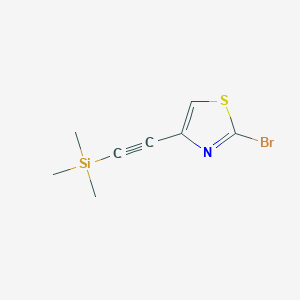
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)
![9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)
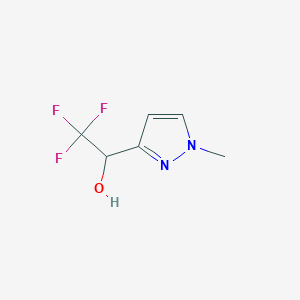
![tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12944068.png)
![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
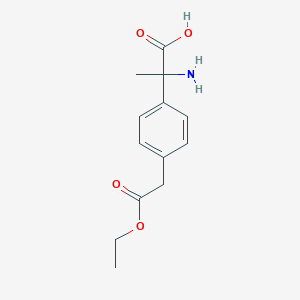
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
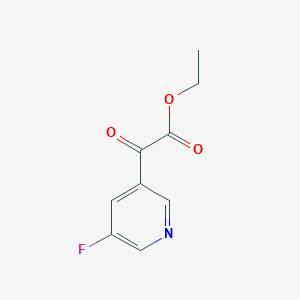
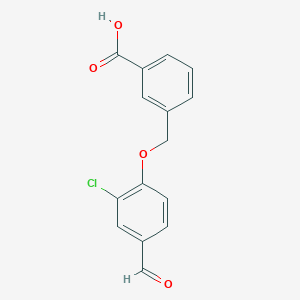
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
